4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid

Catalog No.
S908171
CAS No.
1228552-02-0
M.F
C16H21N3O3
M. Wt
303.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)...

CAS Number

1228552-02-0

Product Name

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid

IUPAC Name

4-(1-methyl-5-morpholin-4-ylbenzimidazol-2-yl)butanoic acid

Molecular Formula

C16H21N3O3

Molecular Weight

303.36

InChI

InChI=1S/C16H21N3O3/c1-18-14-6-5-12(19-7-9-22-10-8-19)11-13(14)17-15(18)3-2-4-16(20)21/h5-6,11H,2-4,7-10H2,1H3,(H,20,21)

SMILES

CN1C2=C(C=C(C=C2)N3CCOCC3)N=C1CCCC(=O)O

Synonyms

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic Acid; 1-Methyl-5-(4-morpholinyl)-1H-benzimidazole-2-butanoic Acid
  • Impact on Drug Quality and Safety

    The presence of Bendamustine Ether Impurity can affect the quality and safety of Bendamustine as a therapeutic agent. Research efforts are directed at developing analytical methods to detect and quantify Bendamustine Ether Impurity in Bendamustine drug products []. This ensures that the final administered drug meets purity standards and minimizes potential side effects caused by unknown impurities.

  • Understanding Degradation Pathways

    Bendamustine Ether Impurity may also be a degradation product of Bendamustine itself. Stability studies play a crucial role in understanding how Bendamustine degrades over time under various storage conditions. Identifying and characterizing degradation products like Bendamustine Ether Impurity helps researchers develop optimal storage and handling protocols to maintain the efficacy and safety of Bendamustine throughout its shelf life [].

  • Toxicity Studies

    Although Bendamustine is a well-established chemotherapeutic agent, the potential toxicity of its impurities, including Bendamustine Ether Impurity, needs to be investigated. In some cases, impurities may exhibit unexpected biological effects. Therefore, researchers may perform in vitro or in vivo studies to assess the potential cytotoxicity or other adverse effects of Bendamustine Ether Impurity [].

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is an organic compound characterized by its unique structure, which includes a benzo[d]imidazole core substituted with a morpholine group and a butanoic acid moiety. The molecular formula of this compound is C15H20N3O2, and it has a molecular weight of approximately 276.34 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

There is no known mechanism of action for Bendamustine Ether Impurity. It is not intended to be a therapeutic agent and its potential biological effects are not well-understood.

  • Safety information on Bendamustine Ether Impurity is limited.
  • Given its structural similarity to Bendamustine Hydrochloride, it is likely to possess similar hazardous properties, including potential genotoxicity and carcinogenicity [].
  • As with any unknown compound, it should be handled with caution in a laboratory setting following proper safety protocols.
, including:

  • Formation of the Benzo[d]imidazole Core: This step usually involves the cyclization of appropriate precursors, such as amino acids or nitro compounds, under acidic or basic conditions.
  • Substitution Reactions: The introduction of the morpholine group may occur through nucleophilic substitution, where morpholine reacts with a suitable electrophile derived from the benzo[d]imidazole.
  • Carboxylic Acid Formation: The butanoic acid portion can be synthesized through carboxylation or by using acyl chlorides in the presence of a base.

These reactions can be optimized to improve yield and purity, often requiring specific solvents and temperatures to facilitate the desired transformations .

Research indicates that 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain cellular pathways involved in tumor growth. Additionally, it may possess anti-inflammatory properties, making it a candidate for treating various inflammatory diseases . Its interaction with specific receptors and enzymes is an area of ongoing research.

The synthesis of this compound can be achieved through various methods:

  • One-Pot Synthesis: A multi-step process where all reactants are combined in a single reaction vessel, minimizing isolation steps and improving efficiency.
  • Sequential Reactions: Involves isolating intermediates at each step, allowing for purification before proceeding to the next reaction.
  • Microwave-Assisted Synthesis: This modern technique can enhance reaction rates and yields by using microwave energy to heat reaction mixtures.

These methods have been refined to optimize yield and minimize by-products, often employing solvents like tetrahydrofuran or toluene under controlled conditions .

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid finds applications in various fields:

  • Pharmaceutical Development: As a potential therapeutic agent for cancer and inflammatory diseases.
  • Biochemical Research: Used in proteomics studies to investigate protein interactions and functions .
  • Drug Design: Serves as a scaffold for designing novel compounds with improved efficacy and selectivity.

Studies on 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid have focused on its interactions with biological targets:

  • Receptor Binding Studies: Investigations into how this compound binds to specific receptors involved in cancer progression.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit enzymes linked to inflammatory pathways.

These studies are crucial for understanding its mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid, including:

Compound NameStructureNotable Features
4-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acidContains a nitro group instead of morpholinePotential anti-cancer properties
BendamustineA derivative of 4-(1-Methyl-5-benzimidazolyl)butanoic acidUsed in chemotherapy for treating lymphomas
4-(5-Amino-1-methylbenzimidazolyl)butanoic acidLacks the morpholine groupInvestigated for similar biological activities

The uniqueness of 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid lies in its specific morpholine substitution, which may enhance its solubility and bioavailability compared to other similar compounds .

This detailed examination underscores the compound's significance in medicinal chemistry and its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms and optimize its use in clinical settings.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.3

Dates

Modify: 2024-04-14

Explore Compound Types